N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C34H32N6O3S2 and its molecular weight is 636.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide, hereafter referred to as Compound A, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and biological activities of Compound A, supported by recent research findings and case studies.
Synthesis and Structural Characteristics
Compound A is synthesized through a multi-step process involving various reactions such as nucleophilic substitutions and cyclizations. The synthesis typically begins with the formation of the pyrazole ring followed by the introduction of thiophenes and triazoles. The final structure is characterized by multiple functional groups that contribute to its biological activity.
Key Structural Features:
- Pyrazole Ring : Known for its pharmacological properties.
- Triazole Moiety : Often associated with antifungal and anticancer activities.
- Thiophene Group : Enhances electron delocalization and contributes to the compound's reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Compound A. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating a promising profile compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Anticancer Properties
Compound A has also been evaluated for its anticancer activity. Molecular docking studies suggest that it interacts effectively with key proteins involved in cancer cell proliferation. The compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .
Antioxidant Activity
The antioxidant capacity of Compound A was assessed using DPPH and ABTS assays. Results showed an IC50 value comparable to that of quercetin, suggesting significant free radical scavenging ability . This activity may be attributed to the presence of hydroxyl groups in its structure.
Case Studies
- Study on Antimicrobial Effects : In a controlled study, Compound A was tested against a panel of pathogens. The results indicated that it not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .
- Cytotoxicity Evaluation : A comprehensive study assessed the cytotoxic effects of Compound A on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through mitochondrial pathways, confirming its potential as an anticancer agent .
- Antioxidant Study : In another investigation focusing on oxidative stress, Compound A demonstrated protective effects on cellular models exposed to oxidative damage, further supporting its role as an antioxidant .
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O3S2/c1-22-13-15-24(16-14-22)28-19-26(30-12-7-17-44-30)38-40(28)32(41)21-45-34-37-36-31(39(34)27-10-4-5-11-29(27)43-3)20-35-33(42)25-9-6-8-23(2)18-25/h4-18,28H,19-21H2,1-3H3,(H,35,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHELQZKQRJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=CC(=C5)C)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.